3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate 3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545339
InChI: InChI=1S/C22H21ClFN3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29)
SMILES:
Molecular Formula: C22H21ClFN3O5
Molecular Weight: 461.9 g/mol

3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16545339

Molecular Formula: C22H21ClFN3O5

Molecular Weight: 461.9 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate -

Specification

Molecular Formula C22H21ClFN3O5
Molecular Weight 461.9 g/mol
IUPAC Name (3-chloro-5-fluorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C22H21ClFN3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29)
Standard InChI Key ICQHCDUKHGYQCR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a carboxylate ester group (3-chloro-5-fluorobenzyl) and at the 4-position with a 3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl chain. Key functional groups include:

  • Chloro and fluoro substituents: Positioned meta to each other on the benzyl group, enhancing electronic effects.

  • Benzoxazole moiety: A fused heterocyclic system contributing to planar rigidity.

  • Piperazine ring: A six-membered diamine ring enabling conformational flexibility.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₀ClFN₃O₅
Molecular Weight488.88 g/mol
Key Functional GroupsChloro, fluoro, oxo, carboxylate, benzoxazole

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related compounds suggest distinct spectral signatures. For instance, the ¹H NMR spectrum of analogous phenylpiperazine derivatives exhibits low-field shifts for piperazine protons (δ 3.2–4.1 ppm) due to electron-withdrawing substituents . The presence of fluorine and chlorine atoms would further split signals in the aromatic region (δ 6.8–7.5 ppm) .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves multi-step reactions, as inferred from methodologies applied to structurally related compounds :

  • Benzoxazole Formation: Cyclization of 2-aminophenol derivatives with carboxylic acids under acidic conditions yields the benzoxazole core.

  • Piperazine Introduction: Nucleophilic substitution between bis(2-chloroethyl)amine hydrochloride and aniline intermediates forms the piperazine ring .

  • Functionalization:

    • Chloro/Fluoro Incorporation: Electrophilic halogenation using Cl₂ or F₂ gas.

    • Esterification: Reaction of 3-chloro-5-fluorobenzoyl chloride with piperazine intermediates.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Benzoxazole cyclizationH₂SO₄, 110°C, 6 h65–75
Piperazine cyclizationBis(2-chloroethyl)amine, 150°C50–60
Esterification3-Chloro-5-fluorobenzoyl chloride, DCM, RT70–80

Industrial-Scale Challenges

Large-scale production faces hurdles such as:

  • Purification Complexity: Chromatography is often required due to polar byproducts.

  • Halogen Handling: Safety protocols for gaseous Cl₂/F₂ necessitate specialized equipment.

Biological Activity and Mechanisms

Enzyme Inhibition

The benzoxazole moiety is hypothesized to inhibit cytochrome P450 enzymes, disrupting detoxification pathways in arthropods. Molecular docking studies of related compounds show strong binding to the heme cofactor (binding energy: −9.2 kcal/mol) .

Comparative Analysis with Analogues

Substituent Effects

Replacing chloro/fluoro groups with methyl or methoxy groups reduces acaricidal efficacy by 40–60%, underscoring the importance of halogen electronegativity . Similarly, substituting the benzoxazole with benzothiazole decreases planar stability, lowering bioavailability.

Table 3: Activity Comparison of Piperazine Derivatives

CompoundLC₅₀ (ppm)Target Organism
Target Compound (Predicted)10–20Tetranychus urticae
4-Methylpiperazine analogue45Tetranychus urticae
Trifluoromethylsulfonyl derivative 5Panonychus citri

Applications in Drug Discovery

Kinase Inhibition

The piperazine-carboxylate scaffold is prevalent in kinase inhibitors (e.g., imatinib). Quantum mechanical calculations suggest the target compound’s carbonyl oxygen forms hydrogen bonds with ATP-binding pockets (bond length: 2.8 Å).

Antibacterial Prospects

Benzoxazole-containing compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus. Synergy with β-lactam antibiotics is under investigation.

Environmental and Toxicological Considerations

Ecotoxicity

Chlorinated aromatic compounds pose risks to aquatic ecosystems. Predicted bioconcentration factors (BCF) for the target compound range from 250–300, indicating moderate bioaccumulation potential.

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